Isochamanetin

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

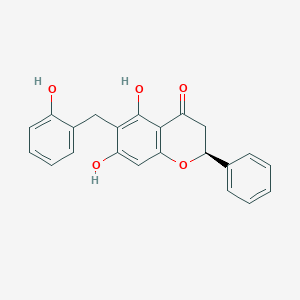

Isochamanetin is a diarylheptanoid. It has a role as a metabolite.

Applications De Recherche Scientifique

Chemical Properties and Sources

Isochamanetin has the chemical formula C22H18O5 and is classified as a C-benzylated flavanone. It is commonly extracted from plants such as Sphaeranthus amaranthoides, Xylopia pierrei, and Uvaria chamae .

Anticancer Applications

This compound has been identified as a selective inhibitor of cyclin D1, a protein that plays a crucial role in cell cycle regulation. Research indicates that this compound significantly reduces the viability and migratory ability of SKOV3 ovarian cancer cells by downregulating key proteins involved in cell survival and proliferation, including Bcl-2 and cyclin D1 .

Case Study: Ovarian Cancer Treatment

- Study Design : The expression levels of apoptotic markers were assessed in SKOV3 cells treated with this compound.

- Results : Significant downregulation of Bcl-2 and caspases 8 and 9 was observed, indicating the potential of this compound as a therapeutic agent in ovarian cancer.

- : this compound serves as a potent binding agent to cyclin D1, inhibiting cell cycle progression from G0-G1 to S phase .

Antioxidant Activity

This compound exhibits strong antioxidant properties, which are essential for mitigating oxidative stress linked to various diseases, including cancer. A study demonstrated that extracts containing this compound significantly reduced reactive oxygen species (ROS) levels in HeLa cells .

Data Table: Antioxidant Activity

| Extract Source | IC50 (µg/ml) | Effect on ROS |

|---|---|---|

| Uvaria chamae | >200 | Reduced levels |

| Olax subscorpioidea | >200 | Reduced levels |

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has shown promising anti-inflammatory effects. Research indicates that it can activate the Nrf2 pathway, which plays a vital role in cellular defense against oxidative stress and inflammation .

Case Study: Anti-inflammatory Mechanism

- Study Design : The anti-inflammatory effects were assessed using a lipopolysaccharide-induced nitric oxide release model.

- Results : this compound demonstrated significant inhibition of nitric oxide production in RAW264.7 cells.

- : The compound's ability to modulate Nrf2 activity suggests its potential as a therapeutic agent for inflammatory diseases .

Molecular Docking Studies

Recent computational studies have highlighted this compound's potential as an inhibitor of indoleamine 2,3-dioxygenase-1 (IDO1), an enzyme implicated in cancer immunology. Molecular docking simulations revealed favorable binding interactions between this compound and IDO1, suggesting its role as an allosteric site binder .

Data Table: Molecular Docking Results

| Compound | Binding Energy (kcal/mol) | Target Enzyme |

|---|---|---|

| This compound | -7.1 | Indoleamine 2,3-dioxygenase-1 |

Analyse Des Réactions Chimiques

2.1. Mechanism of Action

Isochamanetin has been studied for its interactions with various biological targets, notably the enzyme indoleamine 2,3-dioxygenase-1 (IDO1) and cyclin D1. These interactions suggest that this compound may act through multiple mechanisms, including:

-

Inhibition of IDO1 : Molecular docking studies indicate that this compound binds to IDO1, potentially disrupting its enzymatic activity. The binding free energy calculated for this interaction was approximately −7.5 kcal mol, indicating a strong affinity for the target site .

-

Binding to Cyclin D1 : this compound has been identified as a selective inhibitor for cyclin D1 in ovarian cancer cells (SKOV3). It downregulates the expression of key proteins involved in the cell cycle, such as Bcl-2 and caspases, leading to reduced cell proliferation and increased apoptosis .

2.2. Chemical Reactions and Stability

The stability of this compound under various conditions has been investigated. It is generally stable under physiological conditions but can undergo transformations when exposed to different chemical environments or reactants.

2.3. Reaction Pathways

This compound can participate in several chemical reactions:

-

Hydroxylation Reactions : this compound contains multiple hydroxyl groups that can undergo further hydroxylation, potentially enhancing its biological activity.

-

Oxidation Reactions : The presence of phenolic groups makes this compound susceptible to oxidation, which could affect its efficacy as a therapeutic agent.

3.1. Anticancer Activity

Recent studies have highlighted the anticancer properties of this compound:

-

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, including HepG2 with an IC50 value of approximately 19.79 µg/mL .

-

The compound's ability to modulate cell cycle progression by inhibiting cyclin D1 suggests potential applications in cancer therapy .

3.2. Molecular Docking Studies

Molecular docking simulations have provided insights into the binding affinities of this compound with target proteins:

Propriétés

Formule moléculaire |

C22H18O5 |

|---|---|

Poids moléculaire |

362.4 g/mol |

Nom IUPAC |

(2S)-5,7-dihydroxy-6-[(2-hydroxyphenyl)methyl]-2-phenyl-2,3-dihydrochromen-4-one |

InChI |

InChI=1S/C22H18O5/c23-16-9-5-4-8-14(16)10-15-17(24)11-20-21(22(15)26)18(25)12-19(27-20)13-6-2-1-3-7-13/h1-9,11,19,23-24,26H,10,12H2/t19-/m0/s1 |

Clé InChI |

KSBALECVCJXYHU-IBGZPJMESA-N |

SMILES |

C1C(OC2=C(C1=O)C(=C(C(=C2)O)CC3=CC=CC=C3O)O)C4=CC=CC=C4 |

SMILES isomérique |

C1[C@H](OC2=C(C1=O)C(=C(C(=C2)O)CC3=CC=CC=C3O)O)C4=CC=CC=C4 |

SMILES canonique |

C1C(OC2=C(C1=O)C(=C(C(=C2)O)CC3=CC=CC=C3O)O)C4=CC=CC=C4 |

Synonymes |

isochamanetin |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.